molecular formula C14H14ClF2NO B2643761 (2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2189499-99-6

(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Cat. No.: B2643761
CAS No.: 2189499-99-6
M. Wt: 285.72
InChI Key: QTPYFHBGGYVKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[25]octan-6-yl)methanone is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 1,1-difluoro-6-azaspiro[2.5]octane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. The exact pathways and molecular targets are still under investigation, but it is believed to influence signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
  • 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
  • N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride

Uniqueness

(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts rigidity and specific spatial orientation, which can enhance its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

(2-chlorophenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF2NO/c15-11-4-2-1-3-10(11)12(19)18-7-5-13(6-8-18)9-14(13,16)17/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPYFHBGGYVKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.